Cas no 7210-76-6 (ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate)
ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-amino-4-methylthiazole-5-carboxylate
- Ethyl 2-amino-4-methyl-5-thiazolecarboxy late
- Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
- ethyl 2-amino-5-methylthiazole
- ethyl-2-amino-4-methyl-Thiazole-5-Carboxylate
- 2-Amino-4-methyl-5-ethoxycarbonyl-thiazole
- 2-amino-4-methyl-thiazole-5-carboxylic acid ethyl ester
- 2-amino-5-carbethoxy-4-methylthiazole
- AKOS BB-9152
- BUTTPARK 34 1-17
- ethyl 2-amino-4-methyl-thiazole-5-carboxylate
- IFLAB-BB F1920-0015
- 2-Amino-4-methylthiazole-5-carboxylic Acid Ethyl Ester
- Ethyl2-amino-4-methylthiazole-5-carboxylate
- Ethyl 2-amino-4-methyl thiazole-5-carboxylate
- 5-Thiazolecarboxylic acid, 2-amino-4-methyl-, ethyl ester
- WZHUPCREDVWLKC-UHFFFAOYSA-N
- 2-amino-4-methyl-5-thiazolecarboxylic acid ethyl ester
- 2-Amino-4-methylthiazole-5-carboxylic acid ethyl
- AB-601/30963021
- 2-Amino-4-methyl-thiazole-5-carboxylic acid ethyl ester
- 8M-594S
- PD021254
- SY007293
- SCHEMBL244752
- SR-01000431778
- Ethyl 2-amino4-methylthiazole-5-carboxylate
- FT-0636391
- AM20100687
- BP-13312
- 2-Amino-4-methyl-5-carbethoxythiazole
- AKOS000113922
- J-520698
- Oprea1_686518
- 2-Amino-4-methyl-5-(ethoxycarbonyl)thiazole
- CBDivE_011946
- A9399
- A837424
- MFCD00123414
- BCP21447
- CS-W002386
- MB00691
- Ethyl 2-amino-4-methyl-5-thiazolylcarboxylate
- EU-0004739
- SR-01000431778-1
- ethyl 2-amino-4-methyl-5-thiazole carboxylate
- DTXSID60322018
- Ethyl 2-amino-4-methylthiazole-5-carboxylate, 97%
- NSC-400231
- Oprea1_412981
- Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate #
- 2-amino-4-methyl-thiazole-5-carboxylic acid, ethyl ester
- BB 0238178
- HY-W002386
- Z48847590
- NSC400231
- Ethyl 2-Amino-4-methyl-5-thiazolecarboxylate
- EN300-34151
- 7210-76-6
- HMS559C03
- SR-01000431778-2
- 2-Amino-4-methyl-5-thiazolecarboxylic acid, ethyl ester
- AC-6514
- 2-Amino-5-(ethoxycarbonyl)-4-methylthiazole
- F1080-0004
- Maybridge1_006207
- NS00018265
- CCG-1970
- E0898
- BBL007631
- ALBB-000267
- STK397356
- DB-000597
- DTXCID60273137
- ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
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- MDL: MFCD00123414
- Inchi: 1S/C7H10N2O2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3,(H2,8,9)
- InChI Key: WZHUPCREDVWLKC-UHFFFAOYSA-N
- SMILES: S1C(N)=NC(C)=C1C(=O)OCC
Computed Properties
- Exact Mass: 186.04600
- Monoisotopic Mass: 186.046
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: 1.6
- Topological Polar Surface Area: 93.4
Experimental Properties
- Color/Form: White powder
- Density: 1.283
- Melting Point: 176.0 to 180.0 deg-C
- Boiling Point: 313.1 °C at 760 mmHg
- Flash Point: 143.1℃
- Refractive Index: 1.579
- Water Partition Coefficient: Insoluble
- PSA: 93.45000
- LogP: 1.79160
- Solubility: Insoluble in water
ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S36/37/39-S22
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
- Risk Phrases:R22; R36/37/38
- Safety Term:S22;S26;S36/37/39
ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 011167-1g |
Ethyl 2-amino-4-methylthiazole-5-carboxylate |
7210-76-6 | 97% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 011167-10g |
Ethyl 2-amino-4-methylthiazole-5-carboxylate |
7210-76-6 | 97% | 10g |
£14.00 | 2022-02-28 | |
| Fluorochem | 011167-25g |
Ethyl 2-amino-4-methylthiazole-5-carboxylate |
7210-76-6 | 97% | 25g |
£28.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E134420-25g |
ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate |
7210-76-6 | ≥98.0%(GC) | 25g |
¥110.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E134420-1g |
ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate |
7210-76-6 | ≥98.0%(GC) | 1g |
¥29.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E134420-100g |
ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate |
7210-76-6 | ≥98.0%(GC) | 100g |
¥352.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E134420-5g |
ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate |
7210-76-6 | ≥98.0%(GC) | 5g |
¥30.90 | 2023-09-03 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E0898-5G |
Ethyl 2-Amino-4-methylthiazole-5-carboxylate |
7210-76-6 | >98.0%(GC)(T) | 5g |
¥460.00 | 2024-04-16 | |
| AstaTech | 68476-25/G |
ETHYL 2-AMINO-4-METHYLTHIAZOLE-5-CARBOXYLATE |
7210-76-6 | 98% | 25/G |
$35 | 2022-06-01 | |
| AstaTech | 68476-100/G |
ETHYL 2-AMINO-4-METHYLTHIAZOLE-5-CARBOXYLATE |
7210-76-6 | 98% | 100g |
$83 | 2023-09-16 |
ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Suppliers
ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
Ethyl 2-Amino-4-Methyl-1,3-Thiazole-5-Carboxylate: A Comprehensive Overview
Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, identified by the CAS registry number 7210-76-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which are widely studied for their diverse biological activities and potential applications in drug discovery. The structure of ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate features a thiazole ring system with an amino group at position 2, a methyl group at position 4, and an ethyl ester group at position 5. These structural elements contribute to its unique chemical properties and reactivity.
The thiazole ring system is a five-membered heterocycle containing one sulfur and one nitrogen atom. Such structures are known for their stability and ability to participate in various chemical reactions, making them valuable in organic synthesis. The presence of the amino group at position 2 introduces additional reactivity, enabling the compound to act as a nucleophile in certain reactions. Meanwhile, the methyl group at position 4 adds steric bulk to the molecule, potentially influencing its interactions with biological targets. The ethyl ester group at position 5 not only enhances solubility but also serves as a functional group that can be readily modified in further synthetic steps.
Recent studies have highlighted the potential of ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate as a precursor for the synthesis of bioactive molecules. For instance, researchers have explored its use in the development of anti-inflammatory agents and antioxidants. The amino group at position 2 has been shown to play a critical role in these activities by facilitating hydrogen bonding interactions with biological targets. Additionally, the methyl group at position 4 contributes to the molecule's lipophilicity, which is essential for its ability to cross cellular membranes and interact with intracellular targets.
One of the most promising applications of this compound lies in its potential as an intermediate in drug design. By modifying the substituents on the thiazole ring or altering the ester group, chemists can tailor the compound's properties to target specific biological pathways. For example, recent research has focused on converting the ethyl ester into other ester derivatives or even into free carboxylic acids to explore their pharmacokinetic profiles. These modifications have shown promise in enhancing bioavailability and reducing toxicity.
Moreover, ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate has been investigated for its role in agricultural applications. Certain derivatives of this compound have demonstrated activity as plant growth regulators and pesticides. The ability of this compound to influence plant metabolism suggests that it could be developed into environmentally friendly agrochemicals that promote sustainable agriculture.
In terms of synthesis, ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate can be prepared through various routes depending on the starting materials and reaction conditions. One common approach involves cyclization reactions where appropriate precursors are combined under conditions that favor thiazole formation. The amino and methyl groups can be introduced either before or after cyclization depending on the desired pathway. Optimization of reaction conditions such as temperature, solvent choice, and catalysts is crucial for achieving high yields and purity.
The latest advancements in green chemistry have also influenced the synthesis of this compound. Researchers are increasingly adopting eco-friendly methods such as microwave-assisted synthesis or enzymatic catalysis to reduce waste and improve efficiency. These approaches not only enhance sustainability but also enable access to more complex derivatives that were previously difficult to synthesize.
In conclusion, ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate (CAS No.7210-76-6) stands out as a versatile building block with wide-ranging applications across multiple disciplines. Its unique structure provides a foundation for exploring new chemical entities with potential therapeutic and agricultural benefits. As research continues to uncover its full potential, this compound is likely to play an increasingly important role in both academic and industrial settings.
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